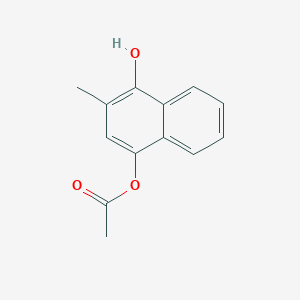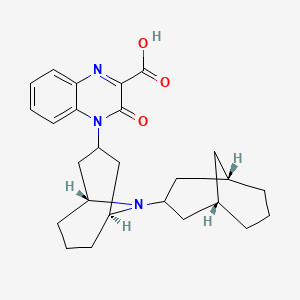![molecular formula C18H15NO2S B3319463 (5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone CAS No. 1125863-43-5](/img/structure/B3319463.png)
(5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone
Descripción general
Descripción
(5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone, also known as MMT, is a highly potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and has been implicated in the development of insulin resistance and type 2 diabetes. MMT has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Mecanismo De Acción
(5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone exerts its effects by inhibiting PTP1B, a key negative regulator of insulin signaling. By inhibiting PTP1B, (5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as muscle, liver, and adipose tissue. (5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone also activates AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, which further enhances glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling and glucose metabolism, (5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of diabetes and obesity. (5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone has also been shown to improve lipid metabolism and reduce hepatic steatosis in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone is its high potency and selectivity for PTP1B. This makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, (5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone has some limitations as well. It is relatively insoluble in water, which can make it difficult to use in certain experimental settings. In addition, (5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are a number of potential future directions for research on (5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone. One area of interest is the development of more water-soluble analogs of (5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone that could be used in a wider range of experimental settings. Another area of interest is the development of (5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone-based therapies for the treatment of diabetes and other metabolic disorders. Finally, further studies are needed to determine the safety and efficacy of (5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone in human clinical trials.
Aplicaciones Científicas De Investigación
(5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone has been widely studied for its potential therapeutic applications in the treatment of diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. (5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone has also been shown to reduce body weight and adiposity in obese mice.
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-12-3-7-14(8-4-12)18-19-17(20)16(22-18)11-13-5-9-15(21-2)10-6-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJWONVAQZMDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B3319404.png)

![1-[(4-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3319415.png)
![3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3319423.png)
![2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine](/img/structure/B3319425.png)
![2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B3319427.png)

![Tert-butyl 2-[(4R,6R)-6-[2-[[2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetyl]amino]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B3319434.png)
![2-[(9-benzyl-9H-purin-6-yl)amino]ethanol](/img/structure/B3319442.png)

